molecular formula C24H24ClN5O2 B2357299 3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189860-34-1

3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2357299
M. Wt: 449.94
InChI Key: URURJMLKNRYIHC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Alpha-1 Adrenoceptor Affinity

Compounds related to 3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one have been evaluated for their in vitro alpha-1 adrenoceptor affinity. Some derivatives showed potent ligand properties for alpha-1 adrenoceptors, displaying high selectivity over other receptor types such as alpha 2, beta 2, and 5HT1A receptors (Russo et al., 1991).

Affinity for α1D-Adrenoceptor Subtype

A series of derivatives were synthesized and tested for their affinity towards cloned α1A, α1B, and α1D adrenergic receptors subtypes. Some compounds demonstrated notable affinity and selectivity for the α1D-adrenoceptor subtype (Romeo et al., 2001).

Dopamine D(4) Antagonist Metabolism

Studies on 3-([4-(4-Chlorophenyl)piperazin-1-yl]-methyl)-1H-pyrrolo-2, 3-beta-pyridine, a dopamine D(4) selective antagonist, revealed two major metabolic pathways in rats, monkeys, and humans. These include N-dealkylation at the substituted piperazine moiety and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).

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properties

IUPAC Name

3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-16-6-7-19-17(14-16)22-23(27-19)24(32)30(15-26-22)9-8-21(31)29-12-10-28(11-13-29)20-5-3-2-4-18(20)25/h2-7,14-15,27H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URURJMLKNRYIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

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